molecular formula C8H6BrN3 B2535751 2-(3-Bromo-1H-pyrazol-1-yl)pyridine CAS No. 1622839-24-0

2-(3-Bromo-1H-pyrazol-1-yl)pyridine

Cat. No.: B2535751
CAS No.: 1622839-24-0
M. Wt: 224.061
InChI Key: VLXFMEWTXMTUOF-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a pyridine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms in the rings.

Scientific Research Applications

Chemistry: 2-(3-Bromo-1H-pyrazol-1-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry: The compound’s reactivity and structural features make it useful in the development of agrochemicals and other industrial chemicals. It can be incorporated into formulations that require specific electronic or steric properties .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom at the 3-position of the pyrazole ring in 2-(3-Bromo-1H-pyrazol-1-yl)pyridine imparts unique electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-(3-bromopyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXFMEWTXMTUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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